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Executive Summary
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor

(A2AR), developed as a potential immuno-oncology therapy. This technical guide provides an

in-depth overview of the discovery, mechanism of action, and preclinical and clinical

development of Imaradenant. The information is intended for researchers, scientists, and

professionals in the field of drug development, offering a comprehensive resource on this

targeted immunotherapy.

Introduction: The Adenosine Pathway in Immuno-
Oncology
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine,

which acts as a potent immunosuppressant. Adenosine, generated from the hydrolysis of ATP

by ectonucleotidases CD39 and CD73, signals through four G-protein coupled receptors: A1,

A2A, A2B, and A3. The A2A receptor is highly expressed on various immune cells, including T

cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine leads to an

increase in intracellular cyclic AMP (cAMP), which in turn suppresses anti-tumor immune

responses, allowing cancer cells to evade immune surveillance. Therefore, blocking the A2A

receptor has emerged as a promising strategy in cancer immunotherapy to restore and

enhance the anti-tumor activity of immune cells.
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Discovery of Imaradenant (AZD4635)
Imaradenant was discovered by Heptares Therapeutics (now Sosei Heptares) using their

proprietary structure-based drug design (SBDD) platform. The discovery process focused on

identifying potent and selective small molecule antagonists for the A2A receptor.

Lead Identification and Optimization
The discovery of Imaradenant originated from a virtual screening strategy that identified a

1,3,5-triazine derivative series as A2A receptor antagonists. Further exploration led to the

investigation of the isomeric 1,2,4-triazine scaffold. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-

amine, demonstrated modest affinity for the A2A receptor.[1]

Subsequent medicinal chemistry efforts, guided by X-ray crystallography of lead compounds

bound to a stabilized A2A receptor (StaR®), enabled the optimization of the 1,2,4-triazine

series. The structure-activity relationship (SAR) studies focused on substitutions on the phenyl

rings of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

This SBDD approach allowed for the rational design of molecules that fit deeply into the

orthosteric binding pocket of the A2A receptor, leading to the identification of Imaradenant
(HTL-1071), which exhibited a highly attractive preclinical profile.[1][2] In 2015, AstraZeneca

licensed the exclusive global rights for the development and commercialization of

Imaradenant.

Mechanism of Action
Imaradenant is a potent and selective competitive antagonist of the human adenosine A2A

receptor.[3] By binding to the A2A receptor on immune cells, Imaradenant blocks the binding of

extracellular adenosine, thereby preventing the downstream signaling cascade that leads to

immunosuppression. This blockade results in the restoration of T-cell proliferation and

activation, leading to an enhanced anti-tumor immune response.[4]

Quantitative Data
Table 1: In Vitro Pharmacology of Imaradenant

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm201376w
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm201376w
https://www.researchgate.net/publication/221725398_Discovery_of_124-Triazine_Derivatives_As_Adenosine_A2A_Antagonists_Using_Structure_Based_Drug_Design
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://rcastoragev2.blob.core.windows.net/00d8d7dee25ed96236cac154ca1ecce5/PMC3308197.pdf
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://d-nb.info/1321904517/34
https://www.benchchem.com/product/b605764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Value Assay Type Reference

Binding Affinity

(Ki)

A2A Receptor Human 1.7 nM
Radioligand

Binding

Selectivity (Ki)

A1 Receptor Human 160 nM
Radioligand

Binding

A2B Receptor Human 64 nM
Radioligand

Binding

A3 Receptor Human >10,000 nM
Radioligand

Binding

Functional

Potency (IC50)

cAMP Inhibition

(0.1 µM

Adenosine)

Human 0.79 nM cAMP Assay

cAMP Inhibition

(1 µM

Adenosine)

Human 12.3 nM cAMP Assay

cAMP Inhibition

(10 µM

Adenosine)

Human 155 nM cAMP Assay

cAMP Inhibition

(100 µM

Adenosine)

Human 2,690 nM cAMP Assay

Table 2: Human Pharmacokinetics of Imaradenant
(Single Dose)
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Dose Tmax (median, hours) t1/2 (mean, hours)

50 mg 1.08 16.3

75 mg 2.00 18.3

Data from a Phase I study in Japanese patients with advanced solid malignancies.

Table 3: Human Pharmacokinetics of Imaradenant
(Multiple Doses)

Dose
Geometric Mean
Accumulation Ratio
(Cmax)

Geometric Mean
Accumulation Ratio
(AUC0-24)

50 mg QD 1.3 1.4

75 mg QD 1.4 1.5

Data from a Phase I study in Japanese patients with advanced solid malignancies.

Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity of

Imaradenant for the human A2A, A1, A2B, and A3 adenosine receptors.

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the respective human adenosine receptor subtype.

Radioligand: [3H]ZM241385 (a selective A2A antagonist radioligand).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl2, and 0.1% BSA.

Procedure:

Incubate receptor membranes with a fixed concentration of [3H]ZM241385 and varying

concentrations of Imaradenant.
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Incubate at room temperature for 90 minutes to reach equilibrium.

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g.,

Whatman GF/B).

Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki

value using the Cheng-Prusoff equation.

cAMP Functional Assay
The functional potency of Imaradenant was assessed by its ability to inhibit adenosine-induced

cAMP production in a cell-based assay.

Cell Line: CHO cells stably expressing the human A2A receptor.

Stimulant: Adenosine at various concentrations (0.1, 1, 10, and 100 µM).

Procedure:

Pre-incubate the cells with varying concentrations of Imaradenant.

Stimulate the cells with a fixed concentration of adenosine in the presence of a

phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

Incubate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

detection kit (e.g., HTRF, AlphaLISA).

Data Analysis: Determine the IC50 value for the inhibition of adenosine-stimulated cAMP

production at each adenosine concentration.

In Vivo Syngeneic Mouse Tumor Models
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The anti-tumor efficacy of Imaradenant was evaluated in several syngeneic mouse tumor

models.

Animal Models: C57BL/6 mice.

Tumor Cell Lines:

B16F10-OVA (melanoma)

MC38 (colon adenocarcinoma)

MCA205 (fibrosarcoma)

Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into treatment

groups. Imaradenant was administered orally, typically at a dose of 50 mg/kg twice daily.

Endpoints:

Tumor growth inhibition (TGI) was monitored by measuring tumor volume over time.

Survival analysis.

Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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